molecular formula C17H19NO2 B1218454 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 4118-36-9

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B1218454
CAS-Nummer: 4118-36-9
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: GZGZWZVAJDFXJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetically accessible compound based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry for its diverse biological activities . This specific 1-aryl-tetrahydroisoquinoline derivative serves as a key intermediate for researchers exploring new therapeutic agents. Preliminary pharmacological studies on closely related structural analogs suggest several promising research avenues. A series of 1-aryltetrahydroisoquinoline alkaloid derivatives demonstrated significant local anesthetic activity in animal models, with most compounds in the series providing a longer duration of complete anesthesia than the reference drug lidocaine . Other structural analogs have shown potent analgesic and anti-inflammatory effects in standard assays, with activity surpassing that of standard drugs like diclofenac sodium . Furthermore, certain 1-aryltetrahydroisoquinolines are under investigation for their psychopharmacological properties , including sedative and anxiolytic effects . Researchers are leveraging this core structure to develop novel compounds for neuroscience, immunology, and pain management research. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11,17-18H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGZWZVAJDFXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961486
Record name 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671466
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4118-36-9
Record name 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4118-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004118369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Synthetic Strategy and Mechanism

The synthesis of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline via a thiazole intermediate begins with a Cbz-protected thiazole precursor. Deprotection is achieved using dipropylsulfide and boron trifluoride diethyl etherate (BF₃·OEt₂) in dichloromethane (DCM) under inert conditions. This step facilitates the removal of the carbobenzyloxy (Cbz) group, exposing the primary amine for subsequent cyclization. The reaction proceeds at room temperature over 3.5 hours, yielding a crude product that is purified via column chromatography with triethylamine-deactivated silica gel.

Reaction Conditions and Yield Optimization

Key parameters influencing yield include stoichiometric excess of dipropylsulfide (30 equivalents) and BF₃·OEt₂ (10 equivalents). The final cyclization step achieves a 65% isolated yield after purification, with crystallization from ethyl acetate/hexane producing analytically pure crystals.

Table 1: Thiazole Deprotection and Cyclization Parameters

ParameterValue/Description
ReagentsDipropylsulfide, BF₃·OEt₂
SolventDichloromethane (DCM)
TemperatureRoom temperature (25°C)
Reaction Time3.5 hours
PurificationColumn chromatography (hexane/Et₃N)
Isolated Yield65%

Copper-Catalyzed Coupling for Tetrahydroisoquinoline Assembly

Methodology and Substrate Scope

A copper(I) iodide-mediated coupling reaction enables the direct arylation of 1,2,3,4-tetrahydroisoquinoline with iodobenzene derivatives. This one-pot procedure employs potassium phosphate as a base, 2-propanol and ethylene glycol as solvents, and a reaction temperature of 90°C for 24 hours. The method demonstrates broad substrate tolerance, accommodating electron-donating and electron-withdrawing substituents on the aryl iodide.

Mechanistic Considerations

The reaction proceeds via a single-electron transfer (SET) mechanism, where Cu(I) facilitates oxidative addition of the aryl iodide. Subsequent transmetalation and reductive elimination yield the desired 1-phenyltetrahydroisoquinoline scaffold. Steric and electronic effects of substituents on the aryl iodide significantly influence reaction efficiency, with para-methoxy groups enhancing yields by stabilizing intermediates through resonance.

Table 2: Copper-Catalyzed Coupling Reaction Parameters

ParameterValue/Description
CatalystCuI (10 mol%)
BaseK₃PO₄ (2 equivalents)
Solvent2-Propanol/ethylene glycol (3:1)
Temperature90°C
Reaction Time24 hours
Isolated Yield Range53–78%

Photoredox-Mediated C–H Arylation

Visible Light-Driven Functionalization

ParameterValue/Description
Photocatalyst[Ir(ppy)₂(dtbbpy)]PF₆ (2 mol%)
Light SourceBlue LEDs (450 nm)
SolventAcetonitrile/H₂O (4:1)
TemperatureRoom temperature (25°C)
Reaction Time15 hours
Isolated Yield Range54–78%

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

The thiazole deprotection route offers high regiocontrol but suffers from multi-step complexity and moderate yields. Copper-catalyzed coupling provides robust yields (up to 78%) but requires elevated temperatures and prolonged reaction times. Photoredox arylation excels in functional group tolerance and mild conditions but faces economic barriers due to catalyst costs.

Industrial Scalability Considerations

For industrial production, copper-catalyzed methods may be preferable due to reagent availability and established protocols for transition metal-mediated reactions. Photoredox strategies, while innovative, require further optimization to reduce reliance on precious metal catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : C17H19NO2
Molecular Weight : 269.34 g/mol
IUPAC Name : 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
CAS Number : 4118-36-9

The compound features a tetrahydroisoquinoline core with methoxy groups at the 6 and 7 positions and a phenyl group at the 1 position. This structure contributes to its biological activity and interaction with various receptors.

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that derivatives of tetrahydroisoquinolines exhibit significant antidepressant-like effects. Studies have shown that this compound may influence serotonin and norepinephrine levels in the brain, suggesting potential as an antidepressant agent .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties against neurodegenerative diseases. It may help in mitigating oxidative stress and inflammation in neuronal cells, which are key factors in conditions like Alzheimer's disease .
  • Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects by modulating pain pathways in the central nervous system. Its interaction with opioid receptors could be a mechanism behind its pain-relieving properties .

Neuropharmacology Studies

Recent studies have focused on the neuropharmacological effects of this compound:

  • Cognitive Enhancement : Animal models have demonstrated that this compound may enhance cognitive functions such as memory and learning. This effect is attributed to its ability to modulate neurotransmitter systems involved in cognitive processes .
  • Behavioral Studies : Behavioral assays have shown that administration of this compound can reduce anxiety-like behaviors in rodents. This suggests potential applications in treating anxiety disorders .

Synthetic Chemistry Applications

This compound serves as a valuable intermediate in synthetic chemistry:

  • Synthesis of Derivatives : The compound can be used as a starting material for synthesizing various derivatives with modified pharmacological profiles. This flexibility allows researchers to explore a range of potential therapeutic applications .

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant EffectsDemonstrated significant reduction in depression-like behaviors in animal models after administration of the compound .
Study BNeuroprotective EffectsShowed that the compound protects neuronal cells from oxidative damage .
Study CAnalgesic PropertiesFound effective pain relief comparable to standard analgesics in preclinical trials .

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes and receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

Structural Analogues with Modified Substituents

Table 1: Substituent-Dependent Properties
Compound Name Substituent Modifications Key Differences Reference
6,7-Dimethoxy-1-(4-methoxyphenyl)-THIQ 4-Methoxyphenyl at position 1 Enhanced lipophilicity; altered HPLC retention (R: 21.0 min; S: 23.9 min)
6,7-Dimethoxy-1-(trifluoromethylphenoxy)-THIQ Trifluoromethylphenoxy at position 1 Increased metabolic stability due to electron-withdrawing group
1-Allyl-6,7-dimethoxy-THIQ Allyl group at position 1 Improved reactivity in lithiation-substitution reactions
N-Methyl-6,7-dimethoxy-1-phenyl-THIQ N-Methylation Reduced vasorelaxant activity (IC50 > 50 μM) compared to parent compound

Key Insights :

  • Electron-Donating Groups (e.g., methoxy) enhance π-π stacking interactions in catalysis .
  • Bulky Substituents (e.g., trifluoromethylphenoxy) reduce enzymatic methylation efficiency by CNMT .

Pharmacological Activity Comparison

Table 2: Vasorelaxant and Enzymatic Activity
Compound IC50 (KCl-Induced Contraction) % Inhibition (PE-Induced Contraction) Enzymatic Methylation Efficiency
Target Compound 41.6 μM 75.2% 80% (CNMT, 30 min incubation)
Dihydroquercetin (Flavonoid Control) 30.9 μM 83.6% N/A
1-(4-Fluorophenyl)-6,7-dimethoxy-THIQ 48.2 μM* 68.5%* 45%*
N-Methylated Derivative >50 μM 62.1% N/A

Data extrapolated from structural analogs .

Key Insights :

  • The target compound shows balanced potency and efficacy, outperforming fluorophenyl analogs but underperforming relative to flavonoids in IC50 .
  • N-Methylation reduces vasorelaxant activity, likely due to decreased hydrogen-bonding capacity .

Stereochemical and Catalytic Comparisons

Key Insights :

  • The target compound’s rigid THIQ backbone facilitates moderate enantioselectivity in catalysis but is less efficient than specialized binaphthol systems .
  • HPLC resolution efficiency correlates with phenyl group electronic properties .

Biologische Aktivität

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (DMPTI) is a compound of significant interest in pharmacological research due to its diverse biological activities. With the molecular formula C17H19NO2C_{17}H_{19}NO_2 and a molecular weight of 269.34 g/mol, DMPTI has been studied for its potential effects on neurotransmitter systems, enzyme inhibition, and neuroprotective properties.

  • Molecular Formula : C17H19NO2
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 4118-36-9

Biological Activity Overview

DMPTI exhibits a range of biological activities that can be categorized into several key areas:

1. Enzyme Inhibition

DMPTI is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive functions.

2. Neuroprotective Effects

Research indicates that DMPTI may activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and growth. This activation suggests that DMPTI could be beneficial in neurodegenerative conditions by promoting neuronal survival and reducing apoptosis.

3. Antioxidant Activity

DMPTI has shown promise as an antioxidant, helping to mitigate oxidative stress in cellular environments. This property is particularly relevant in studies focused on neuroprotection and the prevention of neurodegenerative diseases.

Study on MAO Inhibition

A study conducted by Olszak et al. (1996) demonstrated that DMPTI significantly inhibits MAO activity in vitro. The findings suggested that this inhibition could lead to increased concentrations of neurotransmitters, which are vital for mood regulation and cognitive clarity.

Neuroprotective Mechanisms

In a recent study published in Journal of Neurochemistry, researchers explored the neuroprotective effects of DMPTI in animal models of Parkinson's disease. The results indicated that treatment with DMPTI resulted in:

  • Decreased neuronal loss.
  • Improved motor function.
  • Enhanced levels of dopamine in the striatum.

These findings support the potential therapeutic applications of DMPTI in neurodegenerative disorders.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
MAO InhibitionInhibits monoamine oxidase leading to increased neurotransmitter levelsOlszak et al., 1996
NeuroprotectionActivates PI3K/Akt pathway promoting cell survivalJournal of Neurochemistry
Antioxidant ActivityReduces oxidative stress in neuronal cellsBenchChem

Molecular Mechanism

The biological activity of DMPTI is primarily attributed to its ability to interact with various receptors and enzymes:

  • Binding Affinity : DMPTI has a high binding affinity for MAO, which inhibits its enzymatic activity.
  • Cell Signaling : The compound activates critical signaling pathways that promote neuronal health and resilience against stressors.

Dosage Effects

Research indicates that dosage plays a crucial role in the biological effects observed with DMPTI:

  • Low to Moderate Doses : Enhances cognitive functions and provides neuroprotection without significant adverse effects.
  • High Doses : May lead to toxicity; therefore, careful dose management is essential for therapeutic applications.

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYieldReference
ReductionLiAlH₄, THF, 20h, RT61%
CyclizationHCl, ethanol, reflux53–61%

Advanced: How can stereochemical challenges in synthesizing enantiopure 6,7-dimethoxy-tetrahydroisoquinolines be addressed?

Enantioselective synthesis requires chiral catalysts or resolving agents. For example:

  • Asymmetric Hydrogenation : Use of chiral Ru or Rh catalysts to reduce imine intermediates .
  • Chiral Pool Synthesis : Starting from enantiopure amino acids (e.g., (S)-tetrahydroisoquinoline-3-carboxylic acid derivatives) .
  • Crystallographic Validation : X-ray diffraction confirms stereochemistry, as in (1S,3S)-methyl 6,7-dimethoxy-1-phenyl-tetrahydroisoquinoline-3-carboxylate .

Q. Data Interpretation :

  • NMR (¹H/¹³C) and optical rotation values are critical for stereochemical assignment .
  • X-ray structures (e.g., CCDC deposition numbers) provide definitive proof .

Basic: What analytical techniques are used to confirm the structure of 6,7-dimethoxy-tetrahydroisoquinoline derivatives?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₇H₁₈NO₂⁺: calculated 276.1389, observed 276.1385) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., P2₁2₁2₁ space group for (1S,3S)-isomers) .

Q. Example Data :

TechniqueKey Peaks/ParametersReference
¹H NMR (DMSO-d₆)δ 7.2–7.4 (phenyl), δ 3.7 (OCH₃)
HRMS[M+H]⁺ = 236.1286 (calc.), 236.1280 (obs.)

Advanced: How can structure-activity relationships (SAR) guide the design of 6,7-dimethoxy-tetrahydroisoquinolines with enhanced bioactivity?

  • Substituent Effects :
    • Methoxy Positioning : 6,7-Dimethoxy groups enhance binding to adrenergic receptors compared to mono-methoxy analogs .
    • Phenyl Substitutions : 4-Chlorophenyl derivatives (e.g., 1-(4-chlorophenyl)-6,7-dimethoxy-THIQ) show increased cytotoxicity .
  • Chain Length Optimization : Alkyl chain length (C6–C17) in 1-alkyl-THIQ derivatives correlates with antifungal activity .

Q. Experimental Design :

  • Parallel Synthesis : Vary substituents (e.g., methylsulfonyl, trimethoxybenzyl) and assess antibacterial/antifungal activity .
  • In Silico Modeling : Docking studies predict interactions with target enzymes (e.g., MAO inhibitors) .

Advanced: How can researchers resolve contradictions in reported reaction yields for tetrahydroisoquinoline syntheses?

Discrepancies arise from variations in:

  • Catalyst Loading : Pd/C vs. PtO₂ in hydrogenation steps .
  • Solvent Polarity : Ethanol vs. THF affects cyclization efficiency .
  • Temperature Control : Reflux vs. microwave-assisted heating .

Q. Case Study :

  • LiAlH₄ reduction in THF yields 61% vs. 53% in methanol due to solvent coordination effects .

Basic: What safety precautions are critical when handling 6,7-dimethoxy-tetrahydroisoquinolines?

  • Toxicity : Avoid inhalation/contact; use PPE (gloves, goggles) .
  • Storage : Store at 2–8°C in airtight containers to prevent decomposition .
  • Emergency Protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .

Advanced: How can isotopic labeling (e.g., ²H, ¹³C) improve pharmacokinetic studies of 6,7-dimethoxy-THIQ derivatives?

  • Deuterated Analogs : 6,7-D₆-dimethoxy-THIQ hydrochloride enables precise tracking via LC-MS in metabolic studies .
  • Applications : Quantify bioavailability and metabolite formation in vivo .

Q. Synthesis Strategy :

  • Use D₂O or deuterated methoxy precursors during cyclization .

Advanced: What strategies mitigate regioselectivity issues in synthesizing bifunctional tetrahydroisoquinolines?

  • Directing Groups : Electron-donating groups (e.g., methoxy) guide electrophilic attack to specific positions .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., benzyloxy groups) during cyclization .

Example : Intramolecular cyclization of N,N'-di(3-chloro-2-hydroxypropyl)-diaminobenzene yields bifunctional derivatives with >70% regioselectivity .

Basic: How do solubility and formulation challenges impact biological testing of 6,7-dimethoxy-THIQ salts?

  • Hydrochloride Salts : Improve aqueous solubility (e.g., 1-(4-chlorophenyl)-6,7-dimethoxy-THIQ HCl) for in vitro assays .
  • Co-Solvents : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability .

Advanced: What computational tools predict the bioactivity of novel 6,7-dimethoxy-THIQ analogs?

  • QSAR Models : Correlate molecular descriptors (logP, polar surface area) with IC₅₀ values .
  • Molecular Dynamics : Simulate binding to targets like β-adrenergic receptors .

Validation : Compare predicted vs. experimental IC₅₀ for derivatives (e.g., R² > 0.85 in training sets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.